2-Ethyl-1,3-dioxolane

Description

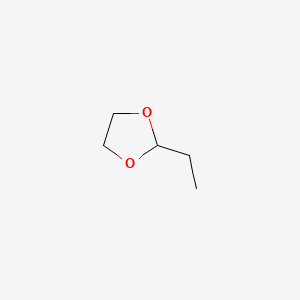

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBRDDDJKLAXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180374 | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2568-96-9 | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-1,3-dioxolane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Ethyl-1,3-dioxolane. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental insights.

Chemical Structure and Identifiers

This compound is a cyclic acetal. Its structure consists of a five-membered dioxolane ring with an ethyl group attached to the carbon atom between the two oxygen atoms (C2).

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2568-96-9[1] |

| Molecular Formula | C₅H₁₀O₂[1] |

| SMILES | CCC1OCCO1[1] |

| InChI | InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3[1] |

| InChIKey | WEBRDDDJKLAXTO-UHFFFAOYSA-N[1] |

| Synonyms | Propanal, cyclic 1,2-ethanediyl acetal; 1,3-Dioxolane, 2-ethyl-[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application in synthesis, and for safety considerations.

| Property | Value |

| Molecular Weight | 102.13 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 111.5 °C at 760 mmHg[2] |

| Melting Point | No data available[2] |

| Density | 0.942 g/cm³[2] |

| Flash Point | 21.5 °C[2] |

| Solubility | Soluble in water.[3] |

| Vapor Pressure | 26.7 mmHg at 25 °C[2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Data Reference |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases.[1] |

| Mass Spectrometry | Available in the NIST Mass Spectrometry Data Center.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of propanal with ethylene (B1197577) glycol.[3] This reaction is reversible and is typically driven to completion by the removal of water.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on general acid-catalyzed acetalization procedures.

Materials:

-

Propanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethylene glycol (1.0 equivalent), propanal (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents). Add a sufficient amount of toluene to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a classic example of equilibrium chemistry, where the formation of the product is driven by the removal of a byproduct.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

-

Handling: Work in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. If ventilation is inadequate, use a suitable respirator.[2]

This guide provides a foundational understanding of this compound for scientific and research applications. For more specific applications, further consultation of peer-reviewed literature is recommended.

References

2-Ethyl-1,3-dioxolane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-dioxolane, a heterocyclic organic compound with applications in chemical synthesis and research. This document details its chemical identity, physical properties, and synthesis, presenting data in a structured format for ease of reference.

Chemical Identity and Molecular Structure

This compound is a cyclic acetal (B89532). Its core structure consists of a five-membered dioxolane ring with an ethyl group attached at the second carbon position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2568-96-9[1][2][3] |

| Molecular Formula | C₅H₁₀O₂[1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | Propanal, cyclic 1,2-ethanediyl acetal[1][2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 102.13 g/mol [1][2] |

| Appearance | Liquid (at standard conditions) |

| Boiling Point | Data not readily available in initial search |

| Density | Data not readily available in initial search |

| Refractive Index | Data not readily available in initial search |

Note: Further literature search is required for more detailed experimental properties.

Synthesis of this compound

The synthesis of this compound typically involves the acetalization of propanal with ethylene (B1197577) glycol in the presence of an acid catalyst.

General Experimental Protocol

A detailed experimental protocol for the synthesis of this compound would involve the following steps:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: Charge the flask with equimolar amounts of propanal and ethylene glycol in a suitable solvent (e.g., toluene).

-

Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected.

-

Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., magnesium sulfate). The final product can be purified by distillation.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Synthesis of this compound from propanal and ethylene glycol.

Applications in Research and Development

This compound serves as a protecting group for the carbonyl functional group of propanal. The acetal is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde. This protective strategy is valuable in multi-step organic syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides foundational information on this compound. For specific applications and advanced protocols, consulting peer-reviewed literature is recommended.

References

Physical properties of 2-Ethyl-1,3-dioxolane (boiling point, density)

This guide provides an in-depth overview of the key physical properties of 2-Ethyl-1,3-dioxolane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. The boiling point and density are fundamental parameters for process design, safety assessments, and quality control.

Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Units |

| Boiling Point | 106-107[1] | °C |

| Density | 0.986[1] | g/mL |

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method, also known as the Thiele tube method, is a common and efficient technique for determining the boiling point of a small liquid sample.[2][3]

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed into the small test tube with the open end submerged in the liquid.

-

The small test tube is attached to the thermometer.

-

The thermometer and test tube assembly are placed into the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a density bottle.

Materials:

-

Pycnometer (density bottle)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water

Procedure:

-

The empty, clean, and dry pycnometer is weighed on the analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried, and then filled with the sample of this compound at the same temperature and weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Logical Relationships in Property Determination

The determination of the physical properties of a compound like this compound follows a logical workflow, starting from the pure substance and leading to experimentally verified data. The following diagram illustrates this relationship.

References

An In-depth Technical Guide to the Synthesis Mechanism of 2-Ethyl-1,3-dioxolane from Propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-1,3-dioxolane, a cyclic acetal, from the reaction of propanal and ethylene (B1197577) glycol. This reaction is a fundamental example of carbonyl group protection, a critical strategy in multi-step organic synthesis. This document details the underlying reaction mechanism, presents quantitative data on catalyst performance, outlines detailed experimental protocols, and provides visual representations of the synthetic pathway and experimental workflow.

Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The formation of this compound from propanal and ethylene glycol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds through several key steps, initiated by the activation of the carbonyl group of propanal.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation to Form Hemiacetal: A base (typically the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the attacking hydroxyl group, yielding a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water and Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, now tethered to the molecule, acts as an intramolecular nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. This ring-closing step forms the five-membered dioxolane ring.

-

Deprotonation to Yield the Final Product: Finally, a base removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the formation of the acetal, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Data Presentation: Catalyst Performance in Acetalization Reactions

The choice of acid catalyst significantly influences the yield and reaction conditions for the synthesis of this compound. Both homogeneous and heterogeneous catalysts are effective. While specific comparative data for the synthesis of this compound is dispersed, the following tables summarize typical yields and conditions for the acetalization of aldehydes with diols using various catalysts, which are indicative of the performance for the target synthesis.

Table 1: Performance of Homogeneous Acid Catalysts in Acetalization Reactions

| Catalyst | Aldehyde/Ketone | Diol | Solvent | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzaldehyde | Ethylene Glycol | Toluene (B28343) | Reflux, Dean-Stark | >95 | Generic Procedure |

| Hydrochloric acid (0.1 mol%) | Various aldehydes | Methanol | Methanol | Room Temp, 30 min | ~99 | [1] |

| Sulfuric acid | 1-Bromo-3-chloro-2,2-dimethoxypropane | 1,3-Propanediol | - | 140°C, 8 hr | 81-88 | Generic Procedure |

Table 2: Performance of Heterogeneous Acid Catalysts in Acetalization Reactions

| Catalyst | Aldehyde | Diol | Solvent | Conditions | Conversion/Yield (%) | Reference |

| Amberlyst 15 | Acetaldehyde | Ethylene Glycol | Aqueous | Reactive Distillation | High Conversion | [2] |

| KRD-002 ion-exchange resin | Propionaldehyde | Ethylene Glycol | - | Reactive Distillation | High Conversion | [3] |

| Zeolite | Heptanal | Ethylene Glycol | 1,4-Dioxane | Room Temp | 55.4 (Yield) | [2] |

| Ion-exchange Resin D072 | Acetaldehyde | 1,2-Propylene Glycol | - | 288 K, 3 hr | ~80 (Conversion) | [4][5] |

Experimental Protocols

A standard laboratory procedure for the synthesis of this compound involves the use of a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Apparatus

Materials:

-

Propanal

-

Ethylene Glycol

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add propanal (1.0 equivalent), ethylene glycol (1.2-1.5 equivalents), and a suitable volume of toluene to facilitate reflux and azeotropic water removal.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 equivalents) to the reaction mixture.

-

Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and collect in the arm of the Dean-Stark trap, while the toluene will return to the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation to obtain the pure product.

Mandatory Visualizations

Reaction Mechanism of this compound Synthesis

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: A typical experimental workflow for the synthesis and purification.

References

- 1. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde -Korean Chemical Engineering Research [koreascience.kr]

Spectroscopic Profile of 2-Ethyl-1,3-dioxolane: A Technical Guide

Introduction

2-Ethyl-1,3-dioxolane is a heterocyclic organic compound belonging to the acetal (B89532) functional group. It serves as a valuable building block in organic synthesis and finds applications as a fragrance component and a solvent. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.85 | Triplet | 1H | ~5.0 | H-2 (methine) |

| ~3.95 - 3.80 | Multiplet | 4H | - | H-4, H-5 (dioxolane ring) |

| ~1.65 | Quintet | 2H | ~7.5 | -CH₂- (ethyl group) |

| ~0.90 | Triplet | 3H | ~7.5 | -CH₃ (ethyl group) |

Note: Predicted data is presented as experimental data is not publicly available. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~110.0 | C-2 (acetal carbon) |

| ~65.0 | C-4, C-5 (dioxolane ring) |

| ~25.0 | -CH₂- (ethyl group) |

| ~8.0 | -CH₃ (ethyl group) |

Note: Predicted data is presented as experimental data is not publicly available. Chemical shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2880 | Strong | C-H stretch (alkane) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

| 1460 | Medium | C-H bend (CH₂) |

| 1380 | Medium | C-H bend (CH₃) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 73 | High | [M - C₂H₅]⁺ |

| 45 | Medium | [C₂H₅O]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

| 28 | High | [C₂H₄]⁺ |

Note: The relative intensities are qualitative and based on typical fragmentation patterns. The most abundant peaks reported in public databases are m/z 73, 45, and 28/29.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

Standard acquisition parameters are set, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectrum is acquired over a spectral width of approximately 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

-

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectrum is acquired over a spectral width of approximately 0-120 ppm.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used (e.g., Agilent GC-MS system).

-

GC Separation:

-

A suitable capillary column (e.g., HP-5ms) is used.

-

The oven temperature is programmed to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Helium is used as the carrier gas.

-

-

Mass Spectrometry Analysis:

-

The separated compound eluting from the GC column enters the EI source.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose structures for the major fragment ions.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. These methodologies are fundamental for quality assurance in chemical synthesis and for the analysis of this compound in various matrices.

References

The 2-Ethyl-1,3-dioxolane Ring: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The 2-ethyl-1,3-dioxolane moiety is a fundamental cyclic acetal (B89532) functional group with significant applications in organic synthesis and industrial chemistry. Its stability under specific conditions and predictable reactivity make it a valuable component in multi-step synthetic routes, particularly as a protecting group for carbonyl compounds. This technical guide provides an in-depth analysis of the reactivity and stability of the this compound ring, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing reaction mechanisms.

Core Concepts: Structure and General Stability

The this compound ring is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, with an ethyl group at the 2-position. This structure is formed by the acid-catalyzed reaction of propanal with ethylene (B1197577) glycol.

The stability of the 1,3-dioxolane (B20135) ring is highly dependent on the pH of its environment. It is generally stable under neutral and basic conditions, making it an effective protecting group for aldehydes and ketones against nucleophiles and reducing agents. However, the ring is susceptible to cleavage under acidic conditions through hydrolysis.

Reactivity of the this compound Ring

The primary mode of reactivity for the this compound ring is acid-catalyzed hydrolysis. This reaction cleaves the acetal linkage, regenerating the parent aldehyde (propanal) and diol (ethylene glycol).

Acid-Catalyzed Hydrolysis

The mechanism of acid-catalyzed hydrolysis proceeds through several key steps:

-

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺).

-

Ring Opening: The protonated oxygen acts as a good leaving group, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxocarbenium ion.

-

Deprotonation: The resulting intermediate is deprotonated, yielding a hemiacetal.

-

Protonation and Cleavage: The other oxygen atom of the original dioxolane ring is protonated, followed by cleavage of the C-O bond to release the diol and the protonated aldehyde.

-

Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.

Other Reactions

While hydrolysis is the most prominent reaction, the this compound ring can participate in other transformations:

-

Oxidation: Strong oxidizing agents can lead to the cleavage of the dioxolane ring. The oxidation pathways can result in the formation of various products, including esters and carboxylic acids, through radical mechanisms.

-

Reduction: The 1,3-dioxolane ring is generally stable to many reducing agents. However, under forcing conditions or with specific reagents, reduction can occur.

-

Ring-Opening Polymerization: Derivatives of 1,3-dioxolanes can undergo ring-opening polymerization, particularly in the presence of cationic initiators.

Stability of the this compound Ring

The stability of the this compound ring is a critical factor in its application. The primary factor governing its stability is the pH of the medium.

pH-Dependent Stability

Studies on the closely related compound, 2-ethyl-4-methyl-1,3-dioxolane, provide insight into the pH-dependent stability of the this compound ring.[1]

| pH | Stability | Time Scale of Hydrolysis |

| 3 | Unstable | Hours |

| 5 | Moderately Stable | Questionable stability over extended periods |

| 7 | Generally Stable | Considered stable under neutral conditions |

| 9 | Stable | Appears to be stable |

Table 1: pH-Dependent Stability of a this compound Analog [1]

This data highlights the importance of maintaining neutral to basic conditions when the integrity of the this compound ring is desired.

Thermodynamic Stability

While specific thermodynamic data for this compound is limited, data for the parent 1,3-dioxolane ring provides a useful reference for the inherent stability of the ring system.

| Property | Value |

| Enthalpy of formation (gas) | -333.9 ± 0.6 kJ/mol |

| Enthalpy of combustion (liquid) | -1656.9 ± 0.4 kJ/mol |

| Standard molar entropy (gas) | 291.6 ± 2.1 J/mol·K |

Table 2: Thermodynamic Properties of 1,3-Dioxolane

These values indicate a thermodynamically stable five-membered ring structure. The ethyl substituent at the 2-position is expected to have a minor influence on the overall ring strain and thermodynamic stability.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde with ethylene glycol.

Materials:

-

Propanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propanal, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain pure this compound.

Monitoring Hydrolysis of this compound

The rate of hydrolysis can be monitored by various analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

General Procedure for Kinetic Studies:

-

Prepare a solution of this compound in a buffered aqueous solution of the desired pH.

-

Maintain the solution at a constant temperature in a thermostated bath.

-

At specific time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction in the aliquot, for example, by neutralizing the acid with a base.

-

Analyze the composition of the aliquot using a suitable analytical method (e.g., GC-MS) to determine the concentration of the remaining this compound and the formed propanal.

-

Plot the concentration of this compound versus time to determine the reaction rate and rate constant.

Quantitative Data

| Substituent at C2 | Relative Rate of Hydrolysis (approximate) |

| H | 1 |

| Methyl | ~10² |

| Ethyl | ~10² - 10³ |

| Phenyl | ~10³ |

| p-Methoxyphenyl | ~10⁴ |

Table 3: Relative Rates of Acid-Catalyzed Hydrolysis of 2-Substituted-1,3-dioxolanes (Data inferred from general trends in acetal hydrolysis)

The ethyl group, being electron-donating, stabilizes the intermediate oxocarbenium ion, thus accelerating the rate of hydrolysis compared to the unsubstituted 1,3-dioxolane.

Conclusion

The this compound ring is a versatile functional group with well-defined reactivity and stability profiles. Its stability in neutral to basic media makes it an excellent choice for protecting carbonyl functionalities during synthetic transformations. Conversely, its lability under acidic conditions allows for its facile removal when desired. A thorough understanding of the factors influencing its stability, particularly pH, and the mechanism of its primary reactive pathway, acid-catalyzed hydrolysis, is crucial for its effective utilization in research, drug development, and industrial applications. While quantitative kinetic data for this compound itself remains an area for further investigation, the principles and data presented in this guide provide a solid foundation for predicting its behavior and designing robust experimental protocols.

References

An In-depth Technical Guide on the Hydrolysis Kinetics and Mechanism of 2-Ethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanism of 2-Ethyl-1,3-dioxolane. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide incorporates data from closely related compounds, such as 2-methyl-1,3-dioxolane (B1212220), to provide a thorough understanding of the subject.

Introduction

This compound is a cyclic acetal (B89532) that finds applications in various chemical syntheses, including as a protecting group for aldehydes and in the production of ethylene (B1197577) glycol.[1][2] The stability and hydrolysis of this compound are critical parameters in its application, particularly in aqueous environments and under varying pH conditions. This guide delves into the kinetics and mechanistic pathways of its hydrolysis, offering valuable insights for professionals in research and drug development.

Hydrolysis Kinetics

The hydrolysis of this compound is primarily acid-catalyzed. The rate of hydrolysis is significantly influenced by the pH of the medium.

pH-Dependent Stability

Studies on the stability of 2-ethyl-4-methyl-1,3-dioxolane, a structurally similar compound, reveal a strong dependence on pH. This provides qualitative insights into the stability of this compound.

| pH | Stability | Time Scale of Hydrolysis |

| 3 | Unstable | Hours[3] |

| 5 | Moderately Stable | - |

| 7 | Questionable Stability | -[3] |

| 9 | Stable | Appears to be stable[3] |

Quantitative Kinetic Data (Proxy Data)

| Compound | Rate Constant (k) | Conditions |

| 2-methyl-1,3-dioxolane | Not specified in abstracts | Acid-catalyzed hydrolysis[1] |

Note: The exact values for rate constants and activation energy for this compound require access to the full text of specialized kinetic studies, which were not publicly available for this review.

Hydrolysis Mechanism

The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism for acetals. The process involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently breaks down to yield propanal and ethylene glycol.

The overall reaction is:

C₂H₅CH(OCH₂)₂ + H₂O ⇌ C₂H₅CHO + HOCH₂CH₂OH

Mechanistic Pathway Diagram

Caption: Acid-Catalyzed Hydrolysis of this compound.

Experimental Protocols

This section outlines a general methodology for studying the hydrolysis kinetics of this compound, based on established protocols for similar compounds.[1]

Materials and Reagents

-

This compound (high purity)

-

Buffer solutions (e.g., acetate, phosphate) of various pH values

-

Strong acid (e.g., HCl) for catalysis

-

Deionized water

-

Internal standard for chromatography (e.g., 1,4-dioxane)

-

Quenching solution (e.g., a strong base like NaOH)

Instrumentation

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Temperature-controlled water bath or reaction block

-

pH meter

-

Autosampler and vials

Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of this compound hydrolysis.

Caption: Workflow for Kinetic Analysis of Hydrolysis.

Procedure

-

Reaction Setup: A known volume of the desired pH buffer is placed in a temperature-controlled reactor and allowed to reach thermal equilibrium.

-

Initiation: The reaction is initiated by adding a small, known amount of this compound to the stirred buffer solution.

-

Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: Each aliquot is immediately added to a vial containing a quenching solution to stop the hydrolysis reaction.

-

Analysis: An internal standard is added to each quenched sample, and the concentration of this compound is determined using a calibrated GC-FID or GC-MS method.

-

Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. The slope of the resulting linear plot gives the negative of the pseudo-first-order rate constant (-k_obs).

Conclusion

The hydrolysis of this compound is a critical reaction that is highly dependent on pH, with significantly faster degradation under acidic conditions. While specific quantitative kinetic data for this compound remains elusive in readily available literature, the established mechanism of acid-catalyzed acetal hydrolysis and kinetic data from analogous compounds provide a solid framework for understanding its behavior. The experimental protocols outlined in this guide offer a robust methodology for researchers and professionals to conduct their own kinetic investigations, enabling a more precise understanding and control of this compound stability in various applications. Further research to determine the precise rate constants and activation energy for the hydrolysis of this compound would be a valuable contribution to the field.

References

Thermodynamic Landscape of 2-Ethyl-1,3-dioxolane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties governing the formation of 2-Ethyl-1,3-dioxolane. A thorough understanding of the enthalpy, entropy, and Gibbs free energy associated with this reaction is critical for optimizing synthesis protocols, improving reaction yields, and ensuring process scalability in research and pharmaceutical development.

Core Thermodynamic Principles

The formation of this compound is a classic acid-catalyzed acetalization reaction. It involves the reversible reaction between propanal (an aldehyde) and ethylene (B1197577) glycol (a diol) to yield the cyclic acetal, this compound, and water.

The balanced chemical equation is:

C₃H₆O (l) + C₂H₆O₂ (l) ⇌ C₅H₁₀O₂ (l) + H₂O (l) (Propanal + Ethylene Glycol ⇌ this compound + Water)

The spontaneity and equilibrium position of this reaction are dictated by three key thermodynamic parameters:

-

Enthalpy Change (ΔH°): This value represents the heat absorbed or released during the reaction under standard conditions. A negative ΔH° indicates an exothermic reaction (heat is released), while a positive value signifies an endothermic reaction (heat is absorbed).

-

Entropy Change (ΔS°): This parameter measures the change in the degree of disorder or randomness of the system. A positive ΔS° indicates an increase in disorder, while a negative value suggests a more ordered system. In this reaction, two reactant molecules form two product molecules, suggesting the entropy change might be relatively small.

-

Gibbs Free Energy Change (ΔG°): The ultimate determinant of a reaction's spontaneity under constant temperature and pressure. It integrates enthalpy and entropy via the equation: ΔG° = ΔH° - TΔS° .

-

A negative ΔG° indicates a spontaneous (product-favored) reaction at equilibrium.

-

A positive ΔG° indicates a non-spontaneous (reactant-favored) reaction at equilibrium.

-

A ΔG° of zero signifies that the reaction is at equilibrium.

-

Quantitative Thermodynamic Data

The following table summarizes the standard molar enthalpy of formation (ΔH_f°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG_f°) for the known components at 298.15 K (25 °C) and 1 bar.

Table 1: Standard Thermodynamic Properties of Reactants and Products (at 298.15 K)

| Compound | Formula | State | ΔH_f° (kJ/mol) | S° (J/mol·K) | ΔG_f° (kJ/mol) |

| Propanal | C₃H₆O | liquid | -215.1 | 205.9 | -129.5 |

| Ethylene Glycol | C₂H₆O₂ | liquid | -460.0[1][2] | 166.9[1][2] | -324.9 |

| This compound | C₅H₁₀O₂ | liquid | N/A | N/A | N/A |

| Water | H₂O | liquid | -285.83[3][4] | 69.95[3] | -237.13[5][6] |

Note: "N/A" indicates that reliable standard values are not available in publicly accessible thermochemical databases. These values must be determined experimentally.

The overall standard changes for the reaction (ΔH°_rxn, ΔS°_rxn, and ΔG°_rxn) are calculated using the "products minus reactants" rule. Once the value for this compound is determined, these calculations can be completed.

Table 2: Calculation of Standard Reaction Thermodynamics

| Parameter | Formula | Calculation | Result |

| ΔH°_rxn | ΣΔH_f°(products) - ΣΔH_f°(reactants) | [ΔH_f°(C₅H₁₀O₂) + ΔH_f°(H₂O)] - [ΔH_f°(C₃H₆O) + ΔH_f°(C₂H₆O₂)] | Requires Exp. Data |

| ΔS°_rxn | ΣS°(products) - ΣS°(reactants) | [S°(C₅H₁₀O₂) + S°(H₂O)] - [S°(C₃H₆O) + S°(C₂H₆O₂)] | Requires Exp. Data |

| ΔG°_rxn | ΣΔG_f°(products) - ΣΔG_f°(reactants) | [ΔG_f°(C₅H₁₀O₂) + ΔG_f°(H₂O)] - [ΔG_f°(C₃H₆O) + ΔG_f°(C₂H₆O₂)] | Requires Exp. Data |

Visualized Reaction and Experimental Workflow

The following diagrams illustrate the chemical pathway and a general workflow for the experimental determination of the required thermodynamic data.

Experimental Protocols

Calorimetric Determination of Enthalpy of Reaction (ΔH°_rxn)

This protocol outlines the determination of the reaction enthalpy using a solution calorimeter.

Objective: To measure the heat released or absorbed during the formation of this compound.

Methodology:

-

Calorimeter Calibration:

-

Determine the heat capacity of the calorimeter (C_cal) by conducting a reaction with a known enthalpy change (e.g., neutralization of a strong acid and base) or by electrical heating.

-

-

Reactant Preparation:

-

Accurately measure a known molar amount of ethylene glycol and dissolve it in a suitable solvent (if necessary) within the calorimeter vessel. Allow the solution to reach thermal equilibrium.

-

Accurately measure a stoichiometric amount of propanal containing a known concentration of an acid catalyst (e.g., p-toluenesulfonic acid). Ensure it is at the same initial temperature (T_initial) as the calorimeter contents.

-

-

Initiation of Reaction:

-

Rapidly add the propanal/catalyst solution to the stirring ethylene glycol solution in the calorimeter.

-

Seal the calorimeter to minimize heat loss to the surroundings.

-

-

Data Acquisition:

-

Record the temperature of the reaction mixture at regular intervals (e.g., every 15 seconds) until the temperature reaches a maximum or minimum and then begins to return to the baseline.

-

-

Data Analysis:

-

Plot temperature versus time. Extrapolate the pre-mixing and post-reaction temperature curves to the time of mixing to determine the precise temperature change (ΔT).

-

Calculate the total heat absorbed by the solution and calorimeter (q_total) using the formula: q_total = (m_solution * c_solution * ΔT) + (C_cal * ΔT) where m is the mass and c is the specific heat capacity of the final solution.

-

The heat of the reaction (q_rxn) is the negative of the heat absorbed by the surroundings: q_rxn = -q_total.

-

Calculate the molar enthalpy of reaction (ΔH_rxn) by dividing q_rxn by the number of moles of the limiting reactant: ΔH_rxn = q_rxn / n.

-

Determination of Equilibrium Constant (K_eq) and Gibbs Free Energy (ΔG°)

This protocol uses gas chromatography (GC) to determine the equilibrium concentrations of reactants and products, allowing for the calculation of K_eq and ΔG°.

Objective: To determine the equilibrium constant for the reaction at various temperatures.

Methodology:

-

Reaction Setup:

-

Prepare several sealed reaction vessels, each containing known initial concentrations of propanal, ethylene glycol, and an acid catalyst. To drive the reaction, a large excess of one reactant can be used, or water can be removed using a Dean-Stark apparatus.

-

-

Equilibration:

-

Place the vessels in constant-temperature baths set to different temperatures (e.g., 298 K, 308 K, 318 K).

-

Allow the reactions to proceed for a sufficient time to reach equilibrium. This time should be determined from preliminary kinetic studies.

-

-

Sample Analysis:

-

At equilibrium, quench the reaction by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Withdraw an aliquot from each vessel and analyze it using a calibrated Gas Chromatograph (GC). The GC method must be capable of separating and quantifying propanal, ethylene glycol, this compound, and water.

-

-

Data Analysis:

-

Using the calibration curves, determine the molar concentrations of all four species at equilibrium for each temperature.

-

Calculate the equilibrium constant (K_eq) at each temperature using the expression: K_eq = ([C₅H₁₀O₂] * [H₂O]) / ([C₃H₆O] * [C₂H₆O₂])

-

Calculate the standard Gibbs free energy change (ΔG°) at each temperature: ΔG° = -RT ln(K_eq) where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

-

-

Determining ΔH° and ΔS°:

-

The relationship between ΔG°, ΔH°, and ΔS° can be analyzed using the van 't Hoff equation, which in its linear form is: ln(K_eq) = (-ΔH°/R)(1/T) + (ΔS°/R)

-

Plot ln(K_eq) versus 1/T. The resulting graph should be a straight line.

-

The standard enthalpy of reaction (ΔH°) can be calculated from the slope (slope = -ΔH°/R).

-

The standard entropy of reaction (ΔS°) can be calculated from the y-intercept (intercept = ΔS°/R). The value for ΔH° obtained here can be compared with the value from calorimetry for validation.

-

References

- 1. Ethylene_glycol_(data_page) [chemeurope.com]

- 2. Ethylene glycol (data page) - Wikipedia [en.wikipedia.org]

- 3. Water (data page) - Wikipedia [en.wikipedia.org]

- 4. chim.lu [chim.lu]

- 5. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility of 2-Ethyl-1,3-dioxolane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethyl-1,3-dioxolane in various organic solvents. Due to a lack of readily available specific quantitative data in peer-reviewed literature and chemical databases, this guide focuses on qualitative solubility, the underlying chemical principles governing its solubility, and detailed experimental protocols for researchers to determine precise solubility parameters.

Introduction to this compound

This compound (CAS No. 2568-96-9) is a cyclic acetal (B89532) with the molecular formula C₅H₁₀O₂.[1] It is a colorless to pale yellow liquid.[2] Dioxolanes, as a class of compounds, are frequently utilized as solvents and as protecting groups for carbonyl compounds in organic synthesis.[3] The presence of two oxygen atoms in the five-membered ring imparts a degree of polarity to the molecule.

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, based on the principle of "like dissolves like" and its common application as a solvent, a qualitative solubility profile can be inferred. The cyclic ether structure of this compound suggests its miscibility with a variety of organic solvents.[3] Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.

One available data point indicates the solubility of this compound in water is 1.96 M.[4]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the oxygen atoms in the dioxolane ring, and the overall polarities are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group in ketones is compatible with the polarity of the dioxolane ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a cyclic ether itself, this compound shares structural and polarity similarities with other ethers. |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble/Miscible | The ethyl group and the carbon backbone of the dioxolane provide non-polar character, allowing for favorable interactions with aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble/Partially Miscible | The non-polar nature of aliphatic hydrocarbons may lead to good solubility, although complete miscibility is less certain compared to more polar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | The polarity of chlorinated solvents is generally compatible with that of this compound. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, researchers can employ several established methodologies. The choice of method may depend on the required precision, the available equipment, and the nature of the solvent system.

Visual Miscibility Determination (Qualitative to Semi-Quantitative)

This is a straightforward method to determine if two liquids are miscible.

Methodology:

-

Preparation: In a clear, sealed container (e.g., a glass vial or test tube), add a known volume of the organic solvent of interest.

-

Titration: Incrementally add known volumes of this compound to the solvent.

-

Mixing: After each addition, securely cap the container and mix the contents thoroughly (e.g., by vortexing or inversion).

-

Observation: Allow the mixture to stand and observe for any phase separation. The formation of two distinct layers indicates immiscibility or partial miscibility. If the mixture remains a single, clear phase after the addition of any amount of this compound, the two liquids are considered miscible.

-

Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled water bath, as miscibility can be temperature-dependent.

Gas Chromatography (GC) Method (Quantitative)

For a precise quantitative determination of solubility, especially in cases of partial miscibility, Gas Chromatography (GC) is a powerful technique.[5] This method is particularly suitable for volatile compounds.[6]

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions with known concentrations of this compound in the organic solvent.

-

Inject a fixed volume of each standard into the GC.

-

Record the peak area for this compound for each standard.

-

Plot a calibration curve of peak area versus concentration.

-

-

Saturated Solution Preparation:

-

In a temperature-controlled vessel, add an excess amount of this compound to the organic solvent.

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the mixture to settle, resulting in two distinct phases if not fully miscible.

-

-

Sample Analysis:

-

Carefully extract a sample from the solvent-rich phase (the saturated solution).

-

If necessary, dilute the sample with the pure solvent to bring the concentration within the range of the calibration curve.

-

Inject a known volume of the (diluted) sample into the GC.

-

Record the peak area for this compound.

-

-

Concentration Determination:

-

Using the recorded peak area and the calibration curve, determine the concentration of this compound in the analyzed sample.

-

If the sample was diluted, calculate the concentration in the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Isothermal Titration Calorimetry (ITC) (Quantitative)

Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamics of mixing and, by extension, solubility limits.[7][8] It measures the heat absorbed or released upon the addition of one liquid to another.[8]

Methodology:

-

Instrument Setup:

-

Fill the sample cell of the ITC instrument with the organic solvent.

-

Fill the injection syringe with this compound.

-

Set the instrument to the desired experimental temperature.

-

-

Titration:

-

Inject small, known aliquots of this compound from the syringe into the sample cell containing the solvent.

-

The instrument will measure the heat change associated with each injection.

-

-

Data Analysis:

-

A plot of the heat change per injection versus the molar ratio of the two components is generated.

-

The point at which the heat of mixing changes significantly can indicate the solubility limit. When the solution becomes saturated, the heat change will correspond to the heat of demixing.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is sparse in the available literature, its chemical structure and use as a solvent strongly suggest it is miscible with a wide range of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice of method will depend on the desired level of precision and the available analytical instrumentation. Researchers are encouraged to perform these measurements under their specific experimental conditions to obtain accurate and reliable data for their drug development and research needs.

References

- 1. 1,3-Dioxolane, 2-ethyl- [webbook.nist.gov]

- 2. This compound, 2568-96-9 [thegoodscentscompany.com]

- 3. Buy this compound | 2568-96-9 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Ethyl-1,3-dioxolane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. The 2-ethyl-1,3-dioxolane group serves as a robust and reliable protecting group for aldehydes. Formed by the acid-catalyzed reaction of an aldehyde with ethylene (B1197577) glycol, this cyclic acetal (B89532) offers excellent stability under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and reducing agents.[1][2] Its facile removal under mild acidic conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. These application notes provide detailed protocols for the protection and deprotection of aldehydes using this compound, along with quantitative data and stability profiles.

Key Features and Applications

-

Stability: The this compound group is stable to a variety of reagents and conditions, including strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, and hydrides (e.g., lithium aluminum hydride).[1][2] This stability allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected aldehyde.

-

Ease of Formation and Cleavage: The formation of the this compound is typically a high-yielding reaction, driven to completion by the removal of water.[1] Deprotection is also efficient and is readily achieved under mild acidic conditions.[2]

-

Orthogonality: The acid-lability of the this compound group provides orthogonality with other protecting groups that are stable to acid but cleaved under different conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers).

Data Presentation

The following tables summarize quantitative data for the formation and deprotection of this compound with representative aldehydes.

Table 1: Formation of this compound Derivatives

| Aldehyde | Reagents and Conditions | Solvent | Time (h) | Yield (%) |

| Propionaldehyde | Ethylene glycol (1.2 eq), p-TsOH (0.01 eq), azeotropic removal of water | Toluene (B28343) | 4 | >95 |

| Benzaldehyde | Ethylene glycol (1.5 eq), p-TsOH (0.02 eq), Dean-Stark trap | Benzene | 6 | 92 |

| Cinnamaldehyde | Ethylene glycol (1.5 eq), Amberlyst-15, reflux | Dichloromethane | 8 | 88 |

| 4-Nitrobenzaldehyde | Ethylene glycol (2.0 eq), ZrCl4 (0.1 eq), room temperature | Dichloromethane | 2 | 95 |

| Hexanal | Ethylene glycol (1.2 eq), p-TsOH (0.01 eq), molecular sieves (4Å) | Dichloromethane | 12 | 90 |

Table 2: Deprotection of this compound Derivatives

| Protected Aldehyde | Reagents and Conditions | Solvent | Time (h) | Yield (%) |

| This compound | 1 M HCl, room temperature | Acetone (B3395972)/H₂O (9:1) | 1 | >98 |

| 2-(Phenyl)-1,3-dioxolane | Acetic acid/H₂O (4:1), 50 °C | THF | 3 | 95 |

| 2-(2-Phenylethenyl)-1,3-dioxolane | 0.5 M H₂SO₄, room temperature | THF/H₂O (1:1) | 2 | 93 |

| 2-(4-Nitrophenyl)-1,3-dioxolane | 10% Aqueous oxalic acid, reflux | Acetone | 4 | 96 |

| 2-(Pentyl)-1,3-dioxolane | Amberlyst-15, room temperature | Acetone/H₂O (9:1) | 0.5 | >99 |

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Aldehyde as a this compound

This protocol describes a general method for the formation of a this compound from an aldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

-

Aldehyde (1.0 eq)

-

Ethylene glycol (1.2 - 2.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

-

Toluene or Benzene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dean-Stark apparatus or molecular sieves (4Å)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde, toluene (or benzene), and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Protocol 2: General Procedure for the Deprotection of a this compound

This protocol outlines a general method for the acidic hydrolysis of the this compound protecting group to regenerate the aldehyde.

Materials:

-

This compound protected aldehyde (1.0 eq)

-

Acetone/Water or Tetrahydrofuran/Water solvent mixture

-

Dilute aqueous acid (e.g., 1 M HCl, 0.5 M H₂SO₄, or 10% aqueous acetic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the this compound derivative in a mixture of acetone and water (or THF and water).

-

Add a catalytic amount of the dilute aqueous acid.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by TLC or GC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude aldehyde can be purified by distillation or column chromatography on silica gel.

Visualizations

Caption: Mechanism of Aldehyde Protection as a this compound.

Caption: Mechanism of Acid-Catalyzed Deprotection of this compound.

Caption: General Experimental Workflow for Aldehyde Protection and Deprotection.

References

Application Notes and Protocols: Use of 2-Ethyl-1,3-dioxolane Derivatives in Enantioselective Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2-ethyl-1,3-dioxolane is an achiral molecule and not directly employed for inducing chirality, its chiral derivatives serve as potent tools in enantioselective synthesis. These chiral acetals are typically prepared by the condensation of propionaldehyde (B47417) with a readily available chiral diol, such as those derived from tartaric acid. The resulting chiral this compound or its analogue (e.g., a dioxane) acts as a chiral auxiliary, effectively directing the stereochemical outcome of subsequent reactions. This application note details the use of a chiral dioxane, an analogue of a this compound derivative, in a highly stereoselective aldol (B89426) reaction for the synthesis of paraconic acids, a class of biologically active natural products.[1][2]

The general principle involves the temporary incorporation of a chiral auxiliary to control the formation of new stereocenters. The auxiliary can then be removed to yield the enantiomerically enriched product.

Logical Workflow for Enantioselective Synthesis

The overall strategy for utilizing a chiral acetal (B89532) derived from propionaldehyde (or a functional equivalent) in enantioselective synthesis follows a clear workflow. This involves the formation of the chiral auxiliary, a subsequent diastereoselective reaction to create the desired stereocenters, and finally, the cleavage of the auxiliary to yield the target molecule.

Application Example: Enantioselective Synthesis of Paraconic Acids

A notable application of this strategy is the enantioselective synthesis of paraconic acids, a family of γ-butyrolactones with significant biological activities, including antitumor, antibiotic, and antifungal properties.[1] In this synthesis, a chiral dioxane dithioester, derived from L-tartaric acid, serves as a chiral template. The reaction of its enolate with various aldehydes proceeds with high stereoselectivity to furnish the precursors for different paraconic acids.[1][2]

Experimental Protocols

1. Synthesis of the Chiral Dioxane Auxiliary

The chiral auxiliary is prepared from L-tartaric acid. The specific dithioester dioxane used in the synthesis of paraconic acids is synthesized as described in the literature.[1]

2. Diastereoselective Aldol Reaction

This key step establishes the stereochemistry of the final product.

-

Reaction Scheme:

-

The chiral dioxane dithioester is deprotonated using a strong base to form a chiral dienolate.

-

This dienolate then reacts with an aldehyde to yield the corresponding lactone with high diastereoselectivity.

-

-

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of the chiral dioxane dithioester (1.0 equivalent) in anhydrous THF to the LDA solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add the desired aldehyde (1.1 equivalents) to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

3. Cleavage of the Chiral Auxiliary and Formation of the Target Molecule

The final steps involve the removal of the chiral auxiliary and subsequent transformations to yield the desired paraconic acid.

-

Protocol for Auxiliary Cleavage:

-

Dissolve the aldol product in a suitable solvent (e.g., dichloromethane).

-

Add ethanedithiol and a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction and purify the resulting diol.[1]

-

Data Presentation

The diastereoselective aldol reaction of the chiral dioxane dithioester with various aldehydes demonstrates high yields and excellent stereoselectivity, with only a single diastereomer being isolated in most cases.[1]

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio | Reference |

| Dodecanal | Lactone precursor for (+)-Nephrosteranic acid | 75 | >99:1 | [1] |

| Benzaldehyde | Corresponding Lactone | 78 | >99:1 | [1] |

| Isovaleraldehyde | Corresponding Lactone | 72 | >99:1 | [1] |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the aldol reaction is controlled by the chiral auxiliary, which dictates the facial selectivity of the enolate's attack on the aldehyde. The chair-like conformation of the dioxane ring and the chelation of the lithium cation are key factors in this control.

Conclusion

The use of chiral this compound analogues, synthesized from propionaldehyde and chiral diols, represents a powerful strategy for enantioselective synthesis. The application of a tartaric acid-derived dioxane in the highly diastereoselective synthesis of paraconic acids showcases the effectiveness of this approach. The detailed protocols and predictable stereochemical outcomes make this methodology valuable for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Acetalization of Carbonyl Compounds Using Ethylene Glycol to Synthesize 2-Substituted-1,3-Dioxolanes

Audience: Researchers, scientists, and drug development professionals.

Introduction: